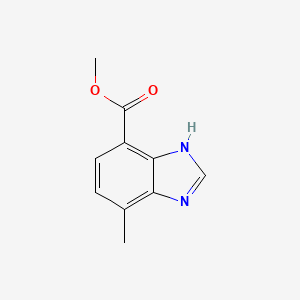
Methyl 4-methyl-1H-benzimidazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-1H-benzimidazole-7-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential pharmaceutical applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-1H-benzimidazole-7-carboxylate typically involves the condensation of o-phenylenediamine with methyl 4-methyl-3-oxobutanoate under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methyl-1H-benzimidazole-7-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
Methyl 4-methyl-1H-benzimidazole-7-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl 4-methyl-1H-benzimidazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-[(2’-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate
- Methyl 2-ethoxy-1-((2’-(N-hydroxycarbamimidoyl)-[1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate
Uniqueness
Methyl 4-methyl-1H-benzimidazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
methyl 7-methyl-3H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-7(10(13)14-2)9-8(6)11-5-12-9/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
IAVUCCIRHLGKCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C(=O)OC)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















